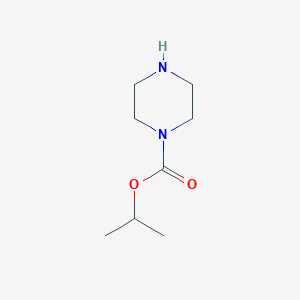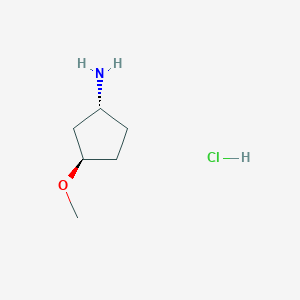
Ethyl 2-methyl-2-morpholin-4-ylpropanoate
Overview
Description
Ethyl 2-methyl-2-morpholin-4-ylpropanoate (EMMP) is an organic compound belonging to the family of esters, which are compounds formed by the reaction of an acid and an alcohol. EMMP is a colorless liquid with a fruity, sweet odor and is widely used in the food, pharmaceutical, and cosmetic industries. It is also used as a reagent in laboratory experiments. In
Scientific Research Applications
Metabolite Detection in Methylphenidate Overdose with Alcohol Coingestion
Ethyl 2-methyl-2-morpholin-4-ylpropanoate, also known as ethylphenidate, is a metabolite formed from the coingestion of methylphenidate and ethanol. The detection of ethylphenidate in human blood and liver samples has been reported in cases of suicide by overdose on methylphenidate with ethanol coingestion. This finding underlines the importance of considering ethylphenidate formation in forensic toxicology and pharmacology studies, particularly in instances where methylphenidate and ethanol are coingested. Further research is warranted to investigate the extent of ethylphenidate formation and any associated toxicity in nonoverdose situations (Markowitz et al., 1999).
Inhalation vs. Transdermal Absorption of Hand Sanitizer Ethanol
A study investigated the effects of inhaling or transdermally absorbing ethanol from hand sanitizers, which could lead to positive ethyl glucuronide (EtG) findings in urine, a marker of recent ethanol consumption. The research highlighted that ethanol is predominantly incorporated through the respiratory tract rather than the skin when using hand sanitizers. This study provides valuable insights into the toxicokinetics of ethanol absorption and its implications for forensic toxicology, especially considering the widespread use of hand sanitizers containing ethanol and the potential for false-positive EtG findings (Arndt et al., 2014).
properties
IUPAC Name |
ethyl 2-methyl-2-morpholin-4-ylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-4-14-9(12)10(2,3)11-5-7-13-8-6-11/h4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBAUKWDRWDHULW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)N1CCOCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(Trifluoromethyl)phenyl]morpholine-4-sulfonyl fluoride](/img/structure/B2748472.png)
![N-(3-fluorophenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2748474.png)
![2-(3,5-dichlorobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2748476.png)
![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-phenylacetamide](/img/structure/B2748477.png)
![4,8-Diazaspiro[2.6]nonan-9-one](/img/structure/B2748478.png)
![2-[[1-[2-[3-(Trifluoromethyl)phenyl]acetyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2748480.png)


![1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-methoxyphenyl)ethanone](/img/structure/B2748487.png)
![1-(2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)pyrrolidine-2-carboxylic acid](/img/structure/B2748489.png)

![5-[1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2748492.png)

